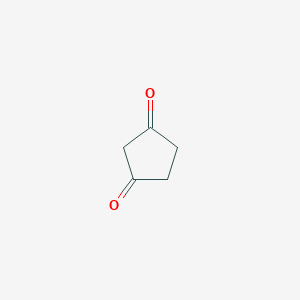

1,3-Cyclopentanedione

Description

1,3-Cyclopentanedione has been reported in Nicotiana tabacum with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopentane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGSONSNCYTHPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191911 | |

| Record name | 1,3-Cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige to light purple powder; [Acros Organics MSDS] | |

| Record name | 1,3-Cyclopentanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19243 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3859-41-4 | |

| Record name | 1,3-Cyclopentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3859-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclopentanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003859414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3859-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-CYCLOPENTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98107S5K06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Keto-Enol Tautomerism of 1,3-Cyclopentanedione

For Researchers, Scientists, and Drug Development Professionals

The reversible isomerization between keto and enol forms, known as tautomerism, is a fundamental concept in organic chemistry with significant implications for reactivity, stability, and biological activity. In the realm of cyclic dicarbonyl compounds, 1,3-cyclopentanedione serves as a key example, exhibiting a pronounced tendency to exist in its enol form. This technical guide provides a comprehensive overview of the keto-enol tautomerism of this compound, focusing on its mechanism, the influence of environmental factors, and the experimental and computational methodologies employed in its study.

The Equilibrium Landscape: Predominance of the Enol Tautomer

This compound exists as a dynamic equilibrium between its diketo and enol forms. In the solid state, X-ray crystallography has confirmed that the compound predominantly adopts the enol structure.[1] Theoretical calculations further support this observation, predicting the enol tautomer to be more stable than the diketo form by approximately 1-3 kcal/mol.[1][2] This stability is largely attributed to the formation of a conjugated system and an intramolecular hydrogen bond in the enol form.

The Mechanism of Tautomerization: A Tale of Acid and Base Catalysis

The interconversion between the keto and enol tautomers of this compound is a relatively slow process that can be catalyzed by both acids and bases.

Acid-Catalyzed Mechanism

In the presence of an acid, the carbonyl oxygen of the keto form is protonated, forming a resonance-stabilized cation. A weak base, such as water, then removes a proton from the α-carbon, leading to the formation of the enol.

Base-Catalyzed Mechanism

Under basic conditions, a base removes a proton from the α-carbon of the keto form to generate a resonance-stabilized enolate ion. Subsequent protonation of the enolate oxygen by a proton source, such as water, yields the enol tautomer.

Computational studies on the acid-catalyzed tautomerization of this compound in an aqueous environment have provided insights into the reaction energetics. The energy barrier for the intramolecular proton transfer in the gas phase is significantly high. However, the presence of water molecules, acting as proton relays, dramatically lowers this barrier. The barrier height is highly dependent on the number of water molecules involved in the proton transfer chain.[1] For instance, the inclusion of a single water molecule can reduce the barrier by approximately 36 kcal/mol.[1] Further stabilization is achieved by additional water molecules hydrogen-bonding to the water molecules in the proton transfer chain, with each additional hydrogen bond lowering the barrier by an average of 4.4 kcal/mol.[1] In a fully hydrated environment, the calculated reaction barriers are in the range of 8-13 kcal/mol.[1][4]

Experimental and Computational Methodologies

A variety of experimental and computational techniques are employed to investigate the keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of the keto-enol equilibrium in solution. Due to the slow interconversion on the NMR timescale, distinct signals for both the keto and enol forms can be observed and quantified.

Experimental Protocol for ¹H NMR Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired deuterated solvent. The concentration should be low enough to minimize intermolecular interactions.

-

Equilibration: Allow the solution to stand at a constant temperature for a sufficient period to ensure that the keto-enol equilibrium is established.

-

Data Acquisition: Acquire the ¹H NMR spectrum of the sample.

-

Data Analysis: Integrate the signals corresponding to the protons of the keto and enol forms. For this compound, the methylene (B1212753) protons of the keto form and the vinylic proton of the enol form are typically used for quantification.

-

Calculation of Equilibrium Constant (Keq): The equilibrium constant is calculated using the following equation:

Keq = [Enol] / [Keto]

The relative concentrations of the enol and keto forms are determined from the integrated areas of their respective signals, taking into account the number of protons contributing to each signal.

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be used to study the keto-enol equilibrium. The keto and enol forms have different chromophores and therefore exhibit distinct absorption maxima. By analyzing the changes in the absorption spectrum under different conditions (e.g., solvent, temperature), the position of the equilibrium can be inferred.

X-ray Crystallography

X-ray crystallography provides definitive structural information about the tautomeric form present in the solid state. As mentioned earlier, this technique has confirmed the predominance of the enol form of this compound in its crystalline structure.[1]

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for studying the thermodynamics and kinetics of the tautomerization process. These methods allow for the calculation of the relative energies of the tautomers, the energy barriers for their interconversion, and the influence of solvent effects using various solvation models.[1][5]

Data Summary

Table 1: Calculated Reaction Barriers and Energies for the Tautomerization of this compound

| System | Reaction Barrier (ΔE‡) (kcal/mol) | Reaction Energy (ΔE) (kcal/mol) |

| Gas Phase (Intramolecular) | 62.9 | - |

| Gas Phase + 1 Water Molecule | 27.3 | - |

| Fully Hydrated (Acid-Catalyzed) | 8-13 | - |

Data sourced from a computational study using G3(MP2)//B3LYP/6-31+G(d,p) and B3LYP/6-31+G(d,p) levels of theory.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and workflows described in this guide.

References

- 1. Theoretical Study of HOCl-Catalyzed Keto-Enol Tautomerization of β-Cyclopentanedione in an Explicit Water Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Theoretical study of HOCl-catalyzed keto-enol tautomerization of β-cyclopentanedione in an explicit water environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 3859-41-4 | Benchchem [benchchem.com]

Spectroscopic analysis of 1,3-Cyclopentanedione NMR and IR

An In-depth Spectroscopic Guide to 1,3-Cyclopentanedione: NMR and IR Analysis

Introduction

This compound (C₅H₆O₂) is a cyclic β-diketone that serves as a valuable building block in organic synthesis, finding applications in the synthesis of pharmaceuticals and other bioactive molecules.[1] A critical feature of this compound is its existence as a mixture of keto and enol tautomers in solution. This tautomerism significantly influences its reactivity and is a key aspect of its structural characterization.[2] Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for elucidating the structural features of and quantifying the equilibrium between these tautomeric forms. This technical guide provides a detailed analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound, complete with experimental protocols and data interpretation.

Keto-Enol Tautomerism

In solution, this compound exists in equilibrium between its diketo form and its more stable enolic tautomer, 3-hydroxy-2-cyclopenten-1-one. The equilibrium position is influenced by factors such as solvent polarity and temperature.[2][3] The presence of both forms is readily observable in NMR and IR spectra, providing a comprehensive picture of the molecule's structure.

Caption: Keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for identifying the carbon-hydrogen framework of a molecule.[4] For this compound, NMR allows for the direct observation and quantification of both the keto and enol tautomers.[3]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound displays distinct signals for both the diketo and the enol forms. The diketo form, being symmetrical, shows a single signal for the two equivalent methylene (B1212753) groups. The enol form shows signals for the vinyl proton, the methylene protons, and the enolic hydroxyl proton.

Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Tautomer | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Diketo | ~2.7 | s | CH₂ (C4, C5) |

| Enol | ~5.4 | s | =CH (Vinyl) |

| Enol | ~2.3 - 2.6 | m | CH₂-CH₂ |

| Enol | ~11.0 | br s | OH (Enolic) |

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data is compiled from publicly available spectral databases.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton. Similar to the ¹H NMR, distinct signals are observed for the carbon atoms in both tautomeric forms.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Tautomer | Chemical Shift (δ, ppm) | Assignment |

| Diketo | ~205 | C=O (C1, C3) |

| Diketo | ~35 | CH₂ (C4, C5) |

| Diketo | ~45 | CH₂ (C2) |

| Enol | ~190 | C=O (C1) |

| Enol | ~180 | C-OH (C3) |

| Enol | ~110 | =CH (C2) |

| Enol | ~30 | CH₂ |

| Enol | ~28 | CH₂ |

Note: Chemical shifts are approximate. Data is compiled from publicly available spectral databases.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[7] The IR spectrum of this compound clearly shows characteristic absorptions for both the keto and enol forms.

Table 3: Key IR Absorption Bands for this compound

| Tautomer | Frequency Range (cm⁻¹) | Vibration |

| Diketo | 1750-1720 | C=O stretch (ketone) |

| Enol | 3400-3200 (broad) | O-H stretch (enolic) |

| Enol | 1650-1600 | C=O stretch (conjugated ketone) |

| Enol | 1600-1550 | C=C stretch (alkene) |

| Both | 3000-2850 | C-H stretch (aliphatic) |

Note: Frequencies are approximate. Data is compiled from publicly available spectral databases.[8][9]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

Protocol 1: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[10] DMSO-d₆ is often used due to the good solubility of the compound.[5][6]

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This can be done automatically or manually by observing the free induction decay (FID).[10]

-

For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A longer acquisition time and more scans are typically required due to the low natural abundance of ¹³C.[11]

-

-

Data Processing:

-

Apply Fourier transformation to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the residual solvent peak or the TMS signal to its known value (0 ppm for TMS).

-

Integrate the peaks to determine the relative ratios of the tautomers in the ¹H NMR spectrum.

-

Protocol 2: Fourier Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The ATR-FTIR technique is often preferred for solid samples as it requires minimal preparation.[12]

-

Place a small, representative amount of the solid this compound powder directly onto the ATR crystal (e.g., diamond or ZnSe).[12]

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Data Acquisition:

-

Before running the sample, acquire a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Place the prepared sample in the spectrometer.

-

Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[13]

-

-

Data Processing:

-

The resulting spectrum will be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption peaks corresponding to the functional groups present.

-

Workflow and Data Interpretation

The process of spectroscopic analysis follows a logical workflow from sample handling to final structural elucidation. The interpretation relies on correlating observed signals with the known molecular structures of the tautomers.

References

- 1. This compound | 3859-41-4 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. cores.research.asu.edu [cores.research.asu.edu]

- 4. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 5. This compound(3859-41-4) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(3859-41-4) 13C NMR spectrum [chemicalbook.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. This compound | C5H6O2 | CID 77466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(3859-41-4) IR Spectrum [m.chemicalbook.com]

- 10. ekwan.github.io [ekwan.github.io]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. amherst.edu [amherst.edu]

- 13. Experimental Design [web.mit.edu]

Computational Chemistry Approaches to Understanding 1,3-Cyclopentanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Cyclopentanedione, a cyclic β-diketone, is a versatile building block in organic synthesis and a key structural motif in various natural products and pharmaceuticals. Its chemical behavior is largely governed by the keto-enol tautomerism, a fundamental concept in organic chemistry. Computational chemistry provides a powerful lens through which to investigate the structural, energetic, and spectroscopic properties of this compound, offering insights that are often complementary to experimental data. This technical guide provides an in-depth overview of the computational studies performed on this molecule, detailing theoretical and experimental methodologies, presenting key quantitative data, and illustrating important concepts through signaling pathway and workflow diagrams.

Keto-Enol Tautomerism: A Computational Perspective

This compound exists in a dynamic equilibrium between its diketo and enol tautomeric forms. Computational studies have been instrumental in elucidating the energetic landscape of this tautomerism, including the relative stability of the tautomers and the energy barriers for their interconversion.

In the solid state, X-ray crystallography has confirmed that this compound predominantly exists in the enol form.[1] Computational studies have further explored this equilibrium in the gas phase and in solution. Theoretical predictions suggest that the enol form is more stable than the diketo form by approximately 1-3 kcal/mol.[2]

Energetics of Tautomerization

Density Functional Theory (DFT) and ab initio methods are the primary tools used to calculate the energetics of the keto-enol tautomerism. These calculations can predict the activation free energies for the interconversion between the keto and enol forms, as well as their relative stabilities. The surrounding environment, particularly the solvent, can significantly influence this equilibrium.

| Tautomerization Process | Computational Method | Basis Set | Medium | Activation Energy (kcal/mol) | Relative Energy of Enol vs. Keto (kcal/mol) | Reference |

| Intramolecular Proton Transfer | G3(MP2)//B3LYP | 6-31+G(d,p) | Gas Phase | 62.9 | - | [3] |

| Water-Assisted Proton Transfer (1 H₂O) | G3(MP2)//B3LYP | 6-31+G(d,p) | Gas Phase | 27.3 | - | [3] |

| Enolization of H4 | DFT (M06-2X) | 6-31+G(d,p) | Aqueous | 64.0 | +0.3 | [4] |

| Enolization of H4 | CPCM-B3LYP | 6-31+G(d,p)//B3LYP/6-31G(d) | Aqueous | 64.4 | ~-2.0 | [4] |

Conformational Analysis

Beyond tautomerism, computational methods can be used to explore the conformational landscape of this compound. The five-membered ring is not planar and can adopt various puckered conformations. Computational studies can determine the relative energies of these conformers and the energy barriers for their interconversion.

Spectroscopic Properties: A Comparison of Theory and Experiment

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for characterizing the structure of this compound. Computational chemistry can predict these spectra, aiding in the interpretation of experimental data and the assignment of spectral features.

Vibrational Spectroscopy (IR)

Computational frequency calculations can predict the vibrational modes of both the keto and enol forms of this compound. These calculated frequencies can be compared with experimental IR spectra to identify the characteristic absorption bands for each tautomer. For β-diketones, the diketo form typically shows characteristic C=O stretching frequencies in the range of 1687–1790 cm⁻¹, while the enol form exhibits C=O and C=C stretching vibrations at lower frequencies.[5]

| Functional Group | Tautomer | Predicted Vibrational Frequency (cm⁻¹) | Experimental Vibrational Frequency (cm⁻¹) |

| C=O stretch | Diketo | Data not available in a comprehensive table | ~1700-1750 |

| C=O stretch (conjugated) | Enol | Data not available in a comprehensive table | ~1650-1700 |

| C=C stretch | Enol | Data not available in a comprehensive table | ~1580-1640 |

| O-H stretch | Enol | Data not available in a comprehensive table | Broad, ~2500-3300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The calculation of NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Comparing calculated and experimental chemical shifts can help in the definitive assignment of signals to specific nuclei in the molecule. However, for this compound, accurately predicting the ¹³C NMR spectrum has proven to be challenging, with significant deviations observed between calculated and experimental values, particularly for the C2 carbon in the diketo form.[6] This highlights a limitation of current computational models for this specific system.

| Carbon Atom | Tautomer | Calculated ¹³C Chemical Shift (ppm) (mPW1PW91/6-311+G(2d,p)) | Experimental ¹³C Chemical Shift (ppm) |

| C1, C3 (C=O) | Diketo | ~197 | ~197 |

| C2 (CH₂) | Diketo | ~55-60 | ~105 |

| C4, C5 (CH₂) | Diketo | ~35-40 | ~31.3 |

Note: The significant discrepancy for the C2 carbon in the diketo form is a known issue in the computational literature for this molecule.[6]

Experimental and Computational Protocols

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for determining the keto-enol equilibrium of a β-diketone in solution using ¹H NMR is as follows:

-

Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, acetone-d₆) at a known concentration.

-

Data Acquisition: Acquire ¹H NMR spectra for each solution. Ensure the spectral width is sufficient to capture all signals, including the potentially broad enol O-H proton.

-

Data Analysis: Identify the characteristic signals for the keto and enol tautomers. For the enol form, a vinylic proton signal and an enolic hydroxyl proton signal will be present. For the keto form, signals corresponding to the methylene (B1212753) protons adjacent to the carbonyl groups will be observed.

-

Quantification: Integrate the signals corresponding to unique protons of the keto and enol forms. The ratio of the integrals will give the molar ratio of the two tautomers in that solvent. The equilibrium constant (K_t = [enol]/[keto]) can then be calculated.

Infrared (IR) Spectroscopy

For solid-state analysis, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used.

-

Sample Preparation (ATR): A small amount of the solid this compound is placed directly on the ATR crystal.

-

Sample Preparation (KBr Pellet): A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and then compressed into a thin, transparent pellet.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory or a pure KBr pellet is also recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

X-ray Crystallography

The determination of the solid-state structure of this compound involves the following steps:

-

Crystal Growth: Single crystals of this compound are grown from a suitable solvent.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to obtain accurate bond lengths, bond angles, and other geometric parameters. The crystal structure of this compound has been reported to be monoclinic with space group C2/c.[1]

Computational Protocols

A typical computational workflow for studying the tautomerism of this compound involves the following steps:

-

Structure Building: The 3D structures of both the diketo and enol tautomers of this compound are built using a molecular modeling program.

-

Geometry Optimization: The geometries of both tautomers are optimized to find the minimum energy structures. This is typically done using DFT methods (e.g., B3LYP, M06-2X) with an appropriate basis set (e.g., 6-31G(d), 6-311++G(d,p)).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries. This serves two purposes: to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to predict the IR spectrum.

-

Transition State Search: To study the interconversion between the tautomers, a transition state search is performed. This involves finding the saddle point on the potential energy surface that connects the two tautomers. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method can be used.

-

Transition State Verification: A frequency calculation is performed on the transition state geometry. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Energy Profile Calculation: Single-point energy calculations can be performed at a higher level of theory (e.g., CCSD(T)) using the optimized geometries to obtain more accurate relative energies and activation energies.

-

Solvation Effects: The influence of a solvent can be included using implicit solvation models (e.g., PCM, SMD) or by explicitly including solvent molecules in the calculation.

-

Spectroscopic Property Calculation: NMR chemical shifts (using GIAO) and other spectroscopic properties can be calculated for the optimized structures.

Visualizations

Caption: Keto-enol tautomerism of this compound.

Caption: A typical computational workflow for studying tautomerism.

Conclusion

Computational chemistry offers a rich and detailed perspective on the structure, energetics, and spectroscopic properties of this compound. Through methods like DFT and ab initio calculations, researchers can gain a deeper understanding of its fundamental keto-enol tautomerism, predict its spectroscopic signatures, and rationalize its reactivity. While challenges remain, particularly in the accurate prediction of certain spectroscopic properties like ¹³C NMR chemical shifts, the synergy between computational and experimental approaches continues to be a powerful driver of discovery in chemical research and drug development. This guide provides a foundational understanding of the computational studies on this compound, serving as a valuable resource for professionals in the field.

References

Theoretical Study of 1,3-Cyclopentanedione Keto-Enol Tautomerism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism is a fundamental equilibrium in organic chemistry with profound implications for reactivity, stability, and biological activity.[1][2] 1,3-Cyclopentanedione, a key structural motif in various natural products and pharmaceuticals, exhibits this tautomerism, existing as an equilibrium between its diketo and enol forms.[2] Understanding and predicting this equilibrium is crucial for drug design, synthesis optimization, and mechanistic studies. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to study the keto-enol tautomerism of this compound, with a focus on computational chemistry methods.

Introduction to Keto-Enol Tautomerism in this compound

Tautomers are constitutional isomers of organic compounds that readily interconvert.[3] The keto-enol tautomerism of this compound involves the migration of a proton from an α-carbon to a carbonyl oxygen, accompanied by a shift of a double bond. The equilibrium between the diketo and enol forms is influenced by various factors, including the solvent, temperature, and the presence of substituents.[2][4] For this compound, the enol form is predicted to be more stable than the diketo form by approximately 1-3 kcal/mol, a finding that has been supported by X-ray crystallography.[5]

Theoretical and Computational Methodologies

Computational chemistry has become an indispensable tool for studying keto-enol tautomerism, offering insights that can be challenging to obtain experimentally.[1] Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of accuracy and computational cost.

Computational Protocol

A typical computational workflow for investigating the keto-enol tautomerism of this compound is as follows:

-

Geometry Optimization: The 3D structures of both the diketo and enol tautomers are optimized to find their lowest energy conformations. This is typically performed using a DFT functional such as B3LYP or M06-2X with a suitable basis set, for instance, 6-31+G(d,p) or 6-311++G**.[6][7]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Transition State Search: To determine the energy barrier for the interconversion, a transition state (TS) search is conducted. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method can be employed. The located TS structure should have exactly one imaginary frequency corresponding to the proton transfer.

-

Solvation Effects: The influence of different solvents on the tautomeric equilibrium is modeled using either implicit or explicit solvent models.

-

Implicit Solvation Models: The Polarizable Continuum Model (PCM), Conductor-like Polarizable Continuum Model (CPCM), and Solvation Model based on Density (SMD) are commonly used to approximate the bulk solvent effect.[1][8]

-

Explicit Solvation Models: For a more detailed understanding of solute-solvent interactions, particularly hydrogen bonding, a small number of solvent molecules can be explicitly included in the calculation, often in a quantum mechanics/molecular mechanics (QM/MM) framework.[9][10]

-

-

Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set can be performed on the optimized geometries to obtain more accurate relative energies of the tautomers and the transition state.

-

Thermodynamic Analysis: The Gibbs free energy of tautomerization (ΔG) is calculated to determine the position of the equilibrium. A negative ΔG indicates that the enol form is favored.

Experimental Determination of Tautomeric Equilibrium

Experimental validation is crucial for benchmarking computational methods.[1] Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the primary experimental techniques for determining the equilibrium constant of keto-enol tautomerism.[1]

NMR Spectroscopy Protocol

¹H NMR spectroscopy is a powerful technique to quantify the ratio of keto and enol forms in solution as the proton exchange between the two forms is slow on the NMR timescale.[3][11]

-

Sample Preparation: A known concentration of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can significantly impact the keto-enol equilibrium.[1]

-

Data Acquisition: A ¹H NMR spectrum is acquired. Key signals to monitor are the α-protons in the keto form and the vinylic and enolic hydroxyl protons in the enol form.[1][12] The enol vinyl proton typically appears in the δ = 5-6 ppm region, while the keto methylene (B1212753) protons are found around δ = 3-4 ppm.[12][13]

-

Data Analysis: The signals corresponding to the keto and enol forms are integrated. The ratio of the integrals for the protons specific to each tautomer provides the molar ratio of the two forms, allowing for the calculation of the equilibrium constant (Keq = [Enol]/[Keto]).[1][3]

UV-Vis Spectroscopy

This method is applicable when the keto and enol tautomers have distinct absorption spectra.[1] The enol form, with its conjugated system, often exhibits a different absorption maximum compared to the diketo form.[2] Using the Beer-Lambert Law, the concentration of each tautomer can be determined if their molar absorptivity coefficients are known.[2]

Quantitative Data Summary

The following tables summarize theoretical and experimental data on the keto-enol tautomerism of this compound and related compounds.

| Compound | Method/Solvent | ΔE (kcal/mol) (Enol - Keto) | ΔG (kcal/mol) (Enol - Keto) | Activation Energy (kcal/mol) | Reference |

| This compound | Prediction | -1 to -3 | [5] | ||

| This compound | DFT (Aqueous) | -0.3 (unstable) | 64.0 | [14] | |

| This compound | Ab initio/DFT (Gas phase, intramolecular) | 62.9 | [10] | ||

| This compound + 1 H₂O | Ab initio/DFT (Gas phase) | 27.3 | [10] | ||

| This compound + HOCl | QM/MM (Aqueous) | 8-13 | [9][10] |

Note: A negative ΔE or ΔG indicates that the enol form is more stable.

Visualizing Key Processes and Relationships

Diagrams are essential for visualizing the complex relationships in theoretical chemistry.

Caption: Keto-enol tautomerization pathway for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 8. comporgchem.com [comporgchem.com]

- 9. Theoretical study of HOCl-catalyzed keto-enol tautomerization of β-cyclopentanedione in an explicit water environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Theoretical Study of HOCl-Catalyzed Keto-Enol Tautomerization of β-Cyclopentanedione in an Explicit Water Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. biopchem.education [biopchem.education]

- 13. cores.research.asu.edu [cores.research.asu.edu]

- 14. pubs.acs.org [pubs.acs.org]

Reactivity of 1,3-Cyclopentanedione: A Technical Guide for Drug Development Professionals

Introduction

1,3-Cyclopentanedione is a versatile cyclic β-dicarbonyl compound that serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and complex natural products.[1][2] Its chemical behavior is governed by the interplay between its two carbonyl groups and the acidic methylene (B1212753) bridge. This guide provides an in-depth analysis of the reactivity of this compound with both electrophiles and nucleophiles, offering insights for researchers, scientists, and drug development professionals.

A crucial aspect of this compound's reactivity is its existence in a tautomeric equilibrium between the diketo and enol forms.[1] The enol form, stabilized by intramolecular hydrogen bonding, is often the more reactive species, particularly in reactions involving electrophiles.[1] The acidity of the C2 protons (pKa ≈ 5.23) facilitates the formation of a highly nucleophilic enolate anion, which is central to its reactions with electrophiles.[3]

Caption: Keto-enol tautomerism of this compound.

Reactivity with Electrophiles

The primary mode of reaction for this compound with electrophiles occurs at the C2 position via its enolate form. The enolate acts as a soft nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions.[2]

C-Alkylation and C-Acylation

The enolate of this compound reacts efficiently with alkylating and acylating agents. C-alkylation with alkyl halides is a standard method for producing 2-substituted derivatives, which are common precursors in total synthesis.[4][5] While O-alkylation to form enol ethers is possible, C-alkylation is typically the predominant pathway.[5] Acylation at the C2 position can be achieved using acyl halides or anhydrides.

Caption: General mechanism for the reaction of this compound with an electrophile.

Michael Addition

The enolate of this compound is an excellent Michael donor, participating in conjugate addition reactions with a variety of α,β-unsaturated compounds (Michael acceptors), such as enones and enals.[6][7][8] This reaction is a powerful tool for constructing 1,5-dicarbonyl systems and more complex cyclic structures.[6][8] Asymmetric variants of this reaction, often employing chiral organocatalysts, can produce enantiomerically enriched products.[6][9]

Caption: Logical workflow of a Michael Addition reaction.

Knoevenagel Condensation

This compound undergoes Knoevenagel condensation with aldehydes and ketones, typically catalyzed by a weak base like an amine.[10][11] The reaction involves a nucleophilic addition of the enolate to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[10] This reaction is fundamental in synthesizing various functionalized olefins and complex heterocyclic systems.[12][13]

| Reaction Type | Electrophile | Product Type | Typical Yield | Reference |

| Alkylation | Ethyl 2-(bromomethyl)acrylate | 2-Substituted 1,3-dione | High | [5] |

| Michael Addition | Chalcones | 3,4-Dihydropyrans | 63-99% | [6] |

| Michael Addition | Alkylidene oxindole (B195798) | Michael Adducts | Moderate | [9] |

| Knoevenagel | Benzaldehyde | Benzylidene derivative | - | [10] |

Table 1: Summary of Reactions with Electrophiles.

Reactivity with Nucleophiles

The carbonyl carbons of this compound are electrophilic centers and are susceptible to attack by various nucleophiles.

Reactions with Thiols and Amines

Thiols and amines can react with the carbonyl groups of this compound. Thiols, acting as nucleophiles, can add to the carbonyls or participate in Michael additions if an unsaturated derivative is used.[14][15] For instance, the unsaturated derivative 4-cyclopentene-1,3-dione (B1198131) readily undergoes Michael addition with thiols.[14] Amines can react to form enamines or enaminones, which are versatile synthetic intermediates.

Reaction with Sulfenic Acid

A notable reaction of this compound is its ability to selectively label protein sulfenic acids (-SOH), a key post-translational modification involved in redox signaling.[14] This reaction is analogous to the well-known reaction of dimedone with sulfenic acids. The reaction rate is pH-dependent, with increased reactivity observed at lower pH, suggesting that the enol form is the primary reactive species.[14]

Caption: Reaction pathway of this compound with protein sulfenic acid.

| Reagent | Pseudo-First-Order Rate (min⁻¹) | pH for Optimal Reactivity | Reference |

| This compound | 0.0018 | 5.5 | [14] |

| Dimedone | 0.0024 | 5.5 | [14] |

| 4-(ethylthio)cyclopentane-1,3-dione | 0.0036 | 5.5 | [14] |

Table 2: Kinetic Data for the Reaction with C165S AhpC-SOH Protein.[14]

Experimental Protocols

General Protocol for Synthesis of 2-Methyl-1,3-cyclopentanedione (B45155)

This procedure is adapted from a known synthesis involving the intramolecular cyclization of ethyl 4-oxohexanoate.[16]

-

Preparation of Sodium Methoxide (B1231860): In a two-necked flask under an inert atmosphere, add freshly cut sodium (1.0 mole) in small pieces to methanol (B129727) (203 g) at a rate that maintains reflux. Stir until all sodium has reacted.

-

Cyclization: Add a solution of ethyl 4-oxohexanoate (0.633 mole) in xylene to a vigorously stirred suspension of sodium methoxide in xylene. Distill the solvent continuously to drive the reaction.

-

Workup: Cool the reaction mixture and add water with vigorous stirring. Cool the resulting two-phase system in an ice bath and acidify with 12 N hydrochloric acid.

-

Isolation: Collect the crystalline product by suction filtration.

-

Purification: Dissolve the crude product in boiling water, filter, and concentrate the filtrate. Allow the product to crystallize at 0°C. Collect the crystals and dry to yield 2-methyl-1,3-cyclopentanedione (typical yield: 70-71%).[16]

General Protocol for Asymmetric Michael Addition

This protocol is a generalized procedure based on organocatalyzed Michael additions.[17]

-

Catalyst Preparation: To a vial, add a chiral organocatalyst (e.g., quinine-derived squaramide, 0.1 mmol) and a suitable solvent (e.g., chloroform, toluene). Stir until the catalyst is fully dissolved.

-

Reaction Setup: Add this compound (1.2 mmol, as the Michael donor) and the α,β-unsaturated carbonyl compound (1.0 mmol, as the Michael acceptor) to the catalyst solution.

-

Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

-

Purification: Upon completion, the reaction mixture can be directly purified by silica (B1680970) gel column chromatography to isolate the Michael adduct.

Protocol for Labeling of Protein Sulfenic Acids

This protocol is based on the methodology used for labeling C165S AhpC-SOH.[3][14]

-

Protein Preparation: Prepare the sulfenic acid form of the protein (e.g., by oxidation of the cysteine residue with H₂O₂). Remove excess oxidant using a desalting column.

-

Labeling Reaction: Aliquot the protein-SOH into a suitable buffer (e.g., 50 mM Bis-tris-citric acid, pH 5.5). Add a stock solution of this compound to a final concentration of 5 mM.

-

Time-Course Analysis: At various time points, quench the reaction by passing an aliquot of the mixture through a desalting column equilibrated with 0.003% formic acid in water.

-

Analysis: Analyze the eluate by electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS) to monitor the formation of the covalent adduct.

Caption: A generalized experimental workflow for reactions involving this compound.

This compound exhibits a rich and versatile chemistry, primarily driven by the acidity of its C2 protons and the electrophilicity of its carbonyl carbons. Its ability to act as a potent carbon nucleophile in its enolate form allows for a wide range of C-C bond-forming reactions, including alkylations, acylations, Michael additions, and Knoevenagel condensations. Furthermore, its reactivity towards nucleophiles, particularly the specific and efficient reaction with protein sulfenic acids, highlights its utility in chemical biology and drug development. A thorough understanding of these reaction pathways and conditions is essential for leveraging this scaffold in the synthesis of novel, biologically active compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 3859-41-4 | Benchchem [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. New synthesis of 2-substituted cyclopentane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. BJOC - Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole [beilstein-journals.org]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simple synthesis of this compound derived probes for labeling sulfenic acid proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiol-addition reactions and their applications in thiol recognition - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. benchchem.com [benchchem.com]

Acidity and pKa of 1,3-Cyclopentanedione Enol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Cyclopentanedione is a key building block in organic synthesis, valued for its unique chemical properties. A defining characteristic is the pronounced acidity of its enol form, which dictates its reactivity and utility in forming carbon-carbon bonds. This technical guide provides an in-depth analysis of the acidity and pKa value of this compound's enol tautomer. It consolidates quantitative data, details experimental protocols for pKa determination, and illustrates the underlying chemical principles governing its acidic nature. This document is intended to serve as a comprehensive resource for researchers leveraging the reactivity of this versatile β-dicarbonyl compound.

Introduction

This compound, a cyclic β-dicarbonyl compound, exists in a tautomeric equilibrium between its diketo and enol forms. In the solid state and in solution, the enol form is predominantly favored due to its enhanced stability.[1] This stability arises from the formation of a conjugated system and an intramolecular hydrogen bond. The acidic nature of the enolic proton is a cornerstone of its chemistry, enabling the facile formation of a highly stabilized enolate anion. This enolate is a potent nucleophile, widely employed in a variety of synthetic transformations, including alkylations, acylations, and condensations, which are fundamental in the synthesis of more complex molecules and pharmaceutical intermediates.[2][3] A thorough understanding of the factors governing the acidity and the precise pKa value is therefore critical for predicting and controlling its chemical behavior.

Keto-Enol Tautomerism

The equilibrium between the diketo and enol forms of this compound is a dynamic process. The enol form is predicted to be more stable than the diketo form by approximately 1-3 kcal/mol.[1] This preference is attributed to the formation of a conjugated double bond system involving one of the carbonyl groups and the enolic double bond, as well as the stabilizing effect of an intramolecular hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen. X-ray crystallography has confirmed that this compound exists in the enol form in the solid state.[1]

Acidity and pKa Value

The enol form of this compound is a notably strong organic acid for a carbon-based acid, with a pKa value comparable to that of some carboxylic acids. This heightened acidity is a direct consequence of the exceptional stability of its conjugate base, the enolate anion.

Quantitative Data

The acidity of this compound's enol is quantified by its pKa value. The table below summarizes the reported pKa and other relevant physicochemical properties.

| Property | Value | Reference |

| pKa | 5.23 | [2][4] |

| Molecular Formula | C₅H₆O₂ | |

| Molecular Weight | 98.10 g/mol | |

| Appearance | White to cream crystalline powder | |

| Melting Point | 149–151 °C | [1] |

| Solubility | Very soluble in water |

Factors Influencing Acidity

The relatively low pKa of this compound's enol is attributed to the following factors:

-

Resonance Stabilization of the Enolate Anion: Upon deprotonation of the enolic hydroxyl group, the resulting negative charge is extensively delocalized across the oxygen atoms and the carbon framework through resonance. This delocalization distributes the negative charge, significantly stabilizing the enolate anion and thus increasing the acidity of the parent enol.

-

Inductive Effect: The two electron-withdrawing carbonyl groups exert a strong inductive effect, further polarizing the O-H bond of the enol and facilitating proton abstraction.

The resonance structures of the enolate anion illustrate the delocalization of the negative charge.

Experimental Protocols for pKa Determination

The determination of pKa values is crucial for understanding the chemical properties of a compound. Several robust methods are available for this purpose. The following are detailed, generalized protocols for common techniques applicable to β-dicarbonyl compounds like this compound.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[5][6] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound (e.g., 0.01 M) in deionized, carbonate-free water.

-

Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

-

Titration Procedure:

-

Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring the solution at a constant rate.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest slope on the curve (the inflection point). This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.[7][8][9][10] The enol and enolate forms of this compound have different chromophores and are expected to have distinct absorption spectra.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa (e.g., from pH 3 to 7).

-

-

Spectral Acquisition:

-

For each buffer solution, add a small, constant aliquot of the stock solution to ensure the final concentration of the analyte is the same in all samples.

-

Record the UV-Vis absorption spectrum (e.g., from 200 to 400 nm) for each buffered solution.

-

Also, record the spectra in a strongly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated (enol) form and in a strongly basic solution (e.g., 0.1 M NaOH) for the fully deprotonated (enolate) form.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the enol and enolate forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.

-

NMR Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the chemical shifts of specific protons as a function of pH.[11][12][13][14] The chemical shifts of protons near the site of ionization will change as the molecule transitions from its protonated to its deprotonated state.

Methodology:

-

Sample Preparation:

-

Prepare a series of samples of this compound in a suitable deuterated solvent (e.g., D₂O) containing buffers to maintain a range of precise pD values around the expected pKa. (Note: pKa ≈ pD - 0.4).

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra for each sample.

-

Identify a proton whose chemical shift is sensitive to the ionization state of the molecule (e.g., the vinylic proton of the enol).

-

-

Data Analysis:

-

Plot the chemical shift (δ) of the selected proton against the pD of the solution.

-

This plot will yield a sigmoidal curve.

-

The pD at the midpoint of this curve corresponds to the pKa. The data can be fitted to an appropriate equation to accurately determine the inflection point.

-

Conclusion

The enol of this compound possesses a notable acidity, with a pKa of 5.23, which is central to its synthetic utility. This acidity is a direct result of the formation of a highly resonance-stabilized enolate anion. The principles of keto-enol tautomerism and resonance stabilization, coupled with robust experimental methodologies such as potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy, provide a comprehensive framework for understanding and quantifying this critical chemical property. A thorough grasp of these concepts is essential for professionals in drug development and organic synthesis who utilize this compound and related β-dicarbonyl compounds as versatile synthetic intermediates.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Simple synthesis of this compound derived probes for labeling sulfenic acid proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. rsc.org [rsc.org]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 9. mt.com [mt.com]

- 10. researchgate.net [researchgate.net]

- 11. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]

- 12. researchgate.net [researchgate.net]

- 13. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 14. Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel Heterocyclic Compounds from 1,3-Cyclopentanedione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Cyclopentanedione is a versatile and highly reactive precursor in organic synthesis, serving as a valuable building block for the construction of a wide array of novel heterocyclic compounds. Its unique structural features, including the presence of two carbonyl groups and an active methylene (B1212753) bridge, allow for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis of various heterocyclic systems derived from this compound, with a focus on multicomponent reactions that offer efficiency and molecular diversity. Detailed experimental protocols for key reactions, quantitative data, and insights into the biological significance of the synthesized compounds are presented to aid researchers in the fields of medicinal chemistry and drug discovery.

Core Synthetic Methodologies

The reactivity of this compound is primarily centered around its ability to exist in keto-enol tautomeric forms, with the enol form being a key reactive intermediate. This reactivity is harnessed in several classical and modern synthetic strategies to construct heterocyclic rings.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient for generating molecular diversity. This compound is an excellent substrate for several named MCRs.

The Biginelli reaction is a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea (B124793), typically under acidic catalysis, to produce dihydropyrimidinones or their thio-analogs.[1][2] When this compound is employed, this reaction leads to the formation of cyclopentapyrimidine derivatives, which are of interest for their potential biological activities.

Caption: Biginelli reaction workflow for fused pyrimidine synthesis.

The Hantzsch pyridine (B92270) synthesis is a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[3][4][5] Utilizing this compound in this reaction provides access to fused pyridine ring systems.

Caption: Hantzsch synthesis workflow for fused pyridine derivatives.

Condensation Reactions

Direct condensation of this compound with various binucleophiles is a straightforward approach to synthesize a range of fused heterocyclic systems.

The reaction of 1,3-dicarbonyl compounds with o-phenylenediamines is a common method for the synthesis of 1,5-benzodiazepine derivatives.[6][7] This reaction, when applied to this compound, yields cyclopentabenzodiazepines, a scaffold with known central nervous system activities.

Caption: Synthesis of fused benzodiazepines via condensation.

Experimental Protocols and Data

This section provides detailed experimental procedures for the synthesis of representative heterocyclic compounds from this compound, along with tabulated quantitative data.

Synthesis of Fused Pyrimidines via Biginelli Reaction

A variety of fused pyrimidine derivatives can be synthesized using a one-pot, three-component Biginelli-like reaction.

General Experimental Protocol:

A mixture of this compound (1.0 mmol), an appropriate aromatic aldehyde (1.0 mmol), and urea or thiourea (1.2 mmol) is refluxed in ethanol (B145695) (15 mL) in the presence of a catalytic amount of hydrochloric acid for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure product.

Table 1: Synthesis of Cyclopentapyrimidine Derivatives

| Product | Aldehyde | Reagent | Reaction Time (h) | Yield (%) | M.p. (°C) |

| 4-Phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one | Benzaldehyde | Urea | 5 | 85 | 230-232 |

| 4-(4-Chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one | 4-Chlorobenzaldehyde | Urea | 6 | 88 | 255-257 |

| 4-(4-Methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-thione | 4-Methoxybenzaldehyde | Thiourea | 4 | 92 | 218-220 |

| 4-(3-Nitrophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one | 3-Nitrobenzaldehyde | Urea | 6 | 82 | 268-270 |

Synthesis of Fused Quinolines via Multicomponent Reaction

Spiro[benzo[h]quinoline-7,3′-indoline]diones and spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones can be efficiently synthesized via one-pot multi-component reactions under ultrasound-promoted conditions using this compound as a key reactant.[8]

General Experimental Protocol:

A mixture of isatin (B1672199) (1 mmol), 5-amino-1-methyl-1H-pyrazole (1 mmol), this compound (1 mmol), and an aromatic aldehyde (1 mmol) in ethanol (10 mL) is subjected to ultrasound irradiation at 60 °C for 30-45 minutes. After completion of the reaction (monitored by TLC), the mixture is cooled, and the solid product is filtered, washed with ethanol, and dried to give the pure spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivative.

Table 2: Synthesis of Spiro-fused Quinoline (B57606) Derivatives

| Product | Aldehyde | Reaction Time (min) | Yield (%) |

| Spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline]dione derivative | 4-Chlorobenzaldehyde | 30 | 90 |

| Spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline]dione derivative | 4-Methylbenzaldehyde | 35 | 88 |

| Spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline]dione derivative | 2-Nitrobenzaldehyde | 40 | 85 |

Biological Activities and Potential Applications

Heterocyclic compounds derived from this compound exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

-

Pyrazolo[3,4-d]pyrimidines: This class of compounds, structurally analogous to purines, has demonstrated significant anticancer activity.[9][10][11][12][13] Some derivatives act as inhibitors of crucial cellular kinases like Epidermal Growth Factor Receptor (EGFR), cyclin-dependent kinases (CDKs), and Src/Abl kinases.[9] Inhibition of these kinases can disrupt signaling pathways that promote tumor cell growth and proliferation.[11] Certain pyrazolo[3,4-d]pyrimidines have been shown to induce apoptosis in cancer cells and may act by generating reactive oxygen species.[10]

Caption: EGFR signaling inhibition by pyrazolo[3,4-d]pyrimidines.

-

Quinoline Derivatives: Quinoline-based compounds have been extensively studied for their anticancer properties.[14] They can induce apoptosis in cancer cells through the activation of both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways.[15] Some quinoline derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to programmed cell death.[16]

Caption: Apoptosis induction by quinoline derivatives.

Antimicrobial Activity

-

Quinoline Derivatives: The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.[17][18][19][20] Derivatives synthesized from this compound precursors could exhibit broad-spectrum antibacterial and antifungal activities. Their mechanism of action can involve the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication and repair.

Conclusion

This compound is a readily accessible and versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. Multicomponent reactions, such as the Biginelli and Hantzsch syntheses, as well as various condensation reactions, provide efficient and atom-economical routes to these complex molecules. The resulting fused pyrimidines, quinolines, and benzodiazepines, among others, represent privileged scaffolds in medicinal chemistry with demonstrated potential as anticancer and antimicrobial agents. The detailed synthetic protocols and biological insights provided in this guide aim to facilitate further research and development in this promising area of drug discovery.

References

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]

- 8. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 17. Synthesis and evaluation of novel antimicrobial quinoline derivatives [wisdomlib.org]

- 18. apjhs.com [apjhs.com]

- 19. medcraveonline.com [medcraveonline.com]

- 20. researchgate.net [researchgate.net]

Exploring 1,3-Cyclopentanedione Derivatives as Novel Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 1,3-cyclopentanedione (CPD) derivatives, a versatile class of compounds with significant potential as novel ligands in coordination chemistry and drug development. We will delve into their synthesis, chemical properties, and diverse applications, presenting key data, detailed experimental protocols, and visualizations to support researchers in this burgeoning field.

Introduction: The this compound Scaffold

This compound is a cyclic β-diketone that serves as a valuable building block in organic synthesis.[1][2] Its unique structural and electronic properties make it an attractive scaffold for the design of novel ligands.

Key Physicochemical Properties:

-

Keto-Enol Tautomerism: A defining feature of this compound is its existence in a tautomeric equilibrium between the diketo and enol forms. The enol form, stabilized by intramolecular hydrogen bonding, is often the more stable and reactive species. X-ray crystallography has confirmed that CPD exists in the enol form in its solid state.[1][3]

-

Acidity: The methylene (B1212753) protons located between the two carbonyl groups are notably acidic. This compound has a pKa value of approximately 5.23, which is comparable to that of carboxylic acids.[1] This acidity facilitates the formation of enolates, which are crucial intermediates in many synthetic reactions.

-

Carboxylic Acid Isostere: Due to its acidity and planar structure, the this compound moiety is recognized as a novel isostere for the carboxylic acid functional group.[4][5] This allows for the modulation of physicochemical properties like lipophilicity while maintaining the potential for key polar interactions in biological systems.[4][5]

Keto-Enol Tautomerism of the CPD scaffold.

Synthetic Strategies for this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through various established and modern synthetic routes.

Overview of Synthetic Pathways:

-

Classical Methods: Base-promoted cyclizations, such as the Dieckmann condensation of substituted diesters, are traditional and reliable methods for forming the cyclopentanedione ring.[6]

-

Modern Organocatalysis: More recent advancements include organocatalytic methods like reductive alkylation, which often utilize chiral amine catalysts (e.g., L-proline) and proceed under milder, more environmentally friendly conditions.[6]

-

Functionalization of Precursors: A highly effective strategy involves the functionalization of unsaturated precursors. For example, the Michael addition of thiol-containing linkers to 4-cyclopentene-1,3-dione (B1198131) provides a facile, two-step synthesis for specific derivatives, avoiding the need for protecting groups that are often required in dimedone derivatization.[7][8]

Workflow for synthesizing a CPD-based chemical probe.

Detailed Experimental Protocol: Synthesis of a Biotin-Tagged this compound Probe

This protocol is adapted from the synthesis of a biotin-tagged probe for labeling sulfenic acid proteins.[7][8]

Objective: To synthesize a biotin-conjugated this compound derivative for use as a chemical probe.

Materials:

-

4-Cyclopentene-1,3-dione

-

Biotin-NHS (N-Hydroxysuccinimide ester)

-

Appropriate solvents (e.g., methanol, DMF)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Step 1: Synthesis of the Cysteamine-CPD Intermediate

-

Dissolve 4-cyclopentene-1,3-dione in methanol.

-

Add cysteamine to the solution and stir at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting intermediate product, typically by silica (B1680970) gel column chromatography, to yield the thiol-conjugated CPD intermediate.

-

-

Step 2: Conjugation with Biotin

-

Dissolve the purified intermediate from Step 1 in a suitable solvent like Dimethylformamide (DMF).

-

Add Biotin-NHS ester to the solution.

-

Stir the reaction mixture at room temperature for several hours or overnight.

-

Monitor the reaction by TLC.

-

After completion, the final biotin-tagged product can be purified using column chromatography or recrystallization. The overall yield for this two-step process is reported to be in the range of 59-68%.[7]

-

Applications in Drug Discovery and Chemical Biology

The unique properties of the CPD scaffold have led to its successful application in medicinal chemistry and the development of chemical probes.

A Novel Carboxylic Acid Isostere for Drug Design

The CPD moiety's acidity and structural characteristics make it an effective substitute for a carboxylic acid group in drug candidates.[4][5] This substitution can be a valuable strategy to fine-tune a compound's pharmacokinetic profile, such as its lipophilicity and cell permeability, while preserving the essential ionic interactions with the biological target.[4]

Case Study: Thromboxane (B8750289) A2 (TP) Receptor Antagonists

To demonstrate its utility as a carboxylic acid isostere, CPD derivatives of a known thromboxane A2 (TP) receptor antagonist were synthesized and evaluated. Several mono- and di-substituted CPD derivatives were identified that exhibited potent antagonist activity, with nanomolar IC50 and Kd values comparable to the original carboxylic acid-containing compound.[4][5]

| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| 3-(3-(2-(4-chlorophenylsulfonamido)ethyl)phenyl)propanoic acid (Parent Compound) | Thromboxane A2 Receptor | Functional & Radioligand | ~10 | ~10 | [4] |

| CPD Derivative 41 (mono-substituted) | Thromboxane A2 Receptor | Functional & Radioligand | Nanomolar | Nanomolar | [4] |

| CPD Derivative 42 (mono-substituted) | Thromboxane A2 Receptor | Functional & Radioligand | Nanomolar | Nanomolar | [4] |

| CPD Derivative 43 (di-substituted) | Thromboxane A2 Receptor | Functional & Radioligand | Nanomolar | Nanomolar | [4] |

| CPD Derivative 44 (di-substituted) | Thromboxane A2 Receptor | Functional & Radioligand | Nanomolar | Nanomolar | [4] |

| CPD Derivative 45 (di-substituted) | Thromboxane A2 Receptor | Functional & Radioligand | Nanomolar | Nanomolar | [4] |

Table 1: Biological activity of CPD-based Thromboxane A2 receptor antagonists. "Nanomolar" indicates values similar to the parent compound as reported in the study.

Role of CPD antagonists in blocking TP receptor signaling.

Case Study: Probes for Sulfenic Acid-Modified Proteins